3-Acetoxy-4'-hexyloxybenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

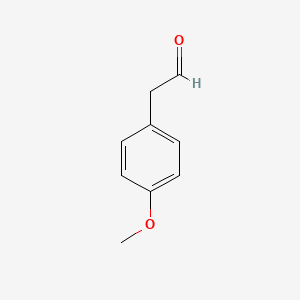

3-Acetoxy-4'-hexyloxybenzophenone (3-AHPB) is a synthetic compound derived from the benzophenone family of compounds. It is an important intermediate for the synthesis of other benzophenone derivatives, including pharmaceuticals, pesticides, and dyes. 3-AHPB has been the subject of scientific research for its potential applications in the fields of medicine, chemistry, and biochemistry.

Scientific Research Applications

UV-Protection and Photostability Enhancement

Benzophenone derivatives, like 3-Acetoxy-4'-hexyloxybenzophenone, are widely recognized for their UV-absorbing properties, making them crucial in formulating sunscreens and protective coatings. For instance, benzophenone-3 (BP-3) is a commonly used UV filter in skincare to protect skin and hair from UV radiation damage. The metabolism and environmental impact of BP-3, including its estrogenic and anti-androgenic activities, have been extensively studied, highlighting the compound's significance in UV protection and its potential endocrine-disrupting effects (Watanabe et al., 2015).

Environmental Impact and Biodegradation

Research on the environmental presence and impact of benzophenone derivatives also sheds light on the biodegradation pathways of these compounds. For example, studies have explored the presence of benzophenone-3 and its metabolites in environmental water samples, indicating the ecological footprint of UV filters and the need for efficient degradation strategies to mitigate their impact (Negreira et al., 2009).

Analytical Methodologies

The development of sensitive analytical methods to detect benzophenone derivatives in biological and environmental matrices is crucial for monitoring their distribution and effects. Techniques such as dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry (LC-MS/MS) have been employed for determining benzophenone-3 and its main metabolites in human serum, demonstrating the importance of accurate detection methods in understanding the exposure and risks associated with these compounds (Tarazona et al., 2013).

Photophysical and Photochemical Properties

The study of the photophysical and photochemical properties of benzophenone derivatives, including their absorption, fluorescence, and photostability, is fundamental for applications in photoprotection, photocatalysis, and organic synthesis. Investigations into the hydrolysis and photolysis of related compounds provide insights into their reactivity and potential uses in developing new materials with enhanced photostability or specific light-induced functions (Wang et al., 2009).

properties

IUPAC Name |

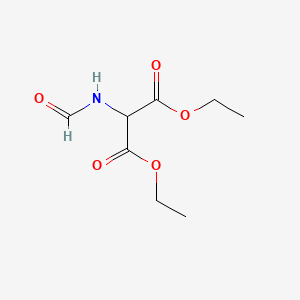

[3-(4-hexoxybenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-3-4-5-6-14-24-19-12-10-17(11-13-19)21(23)18-8-7-9-20(15-18)25-16(2)22/h7-13,15H,3-6,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIPGUPMMXWVFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641657 |

Source

|

| Record name | 3-[4-(Hexyloxy)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890100-08-0 |

Source

|

| Record name | [3-(Acetyloxy)phenyl][4-(hexyloxy)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(Hexyloxy)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.